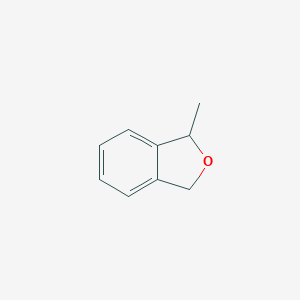
1-Methyl-phthalan
Vue d'ensemble
Description
1-Methyl-phthalan is a heterocyclic organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are found in various natural products This compound is characterized by a fused benzene and furan ring system with a methyl group attached to the furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-phthalan can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methylphenol with formaldehyde in the presence of an acid catalyst can yield this compound through an intramolecular cyclization process .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Subcritical water as a reaction medium has also been explored for the environmentally benign synthesis of benzofuran derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-phthalan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Molecular oxygen, hydrogen peroxide, and other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst, such as palladium on carbon.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled conditions.
Major Products Formed:
Oxidation: Isobenzofuran-1,3-dione.
Reduction: Saturated benzofuran derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzofuran compounds.
Applications De Recherche Scientifique
1-Methyl-phthalan has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Industry: It is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-Methyl-phthalan depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, substituted benzofurans have shown significant anticancer activities by inhibiting cell growth and inducing apoptosis in cancer cells . The exact molecular pathways involved can vary based on the specific functional groups and substitutions present on the benzofuran ring.
Comparaison Avec Des Composés Similaires
1,3-Dihydroisobenzofuran: Lacks the methyl group, making it less hydrophobic and potentially altering its biological activity.
Isobenzofuran-1,3-dione: An oxidized form with different reactivity and applications.
Benzofuran: The parent compound without the fused dihydro ring, exhibiting different chemical properties and reactivity.
Uniqueness: 1-Methyl-phthalan is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its lipophilicity, potentially improving its ability to interact with biological membranes and molecular targets.
Propriétés
Numéro CAS |
38189-85-4 |
|---|---|
Formule moléculaire |
C9H10O |
Poids moléculaire |
134.17 g/mol |
Nom IUPAC |
1-methyl-1,3-dihydro-2-benzofuran |
InChI |
InChI=1S/C9H10O/c1-7-9-5-3-2-4-8(9)6-10-7/h2-5,7H,6H2,1H3 |
Clé InChI |
CDYVODHUTJKFAN-UHFFFAOYSA-N |
SMILES |
CC1C2=CC=CC=C2CO1 |
SMILES canonique |
CC1C2=CC=CC=C2CO1 |
Synonymes |
1,3-Dihydro-1-methyl-isobenzofuran |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















